molecular formula C19H28N2O4 B5540907 8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5540907
M. Wt: 348.4 g/mol
InChI Key: AEISBTICGBTQIA-UHFFFAOYSA-N
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Description

8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.20490738 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

A study explored the synthesis of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives similar to the specified compound, for their potential as antihypertensive agents. These compounds showed promise in lowering blood pressure and exhibited properties of alpha-adrenergic blockers, with some showing more affinity towards alpha 1 or alpha 2-adrenoceptors. This indicates a potential application in hypertension treatment (Caroon et al., 1981).

Chemical Synthesis and Structural Analysis

Several studies have focused on the chemical synthesis and structural analysis of compounds structurally related to 8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one. These include the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene-6-one derivatives (Farag et al., 2008), and the synthesis of azaspiro[4.5]decane systems via oxidative cyclization (Martin‐Lopez & Bermejo, 1998).

Neurological Applications

Compounds structurally related to the specified chemical have been investigated for their effects on neural calcium uptake and protection against brain edema and memory deficits. These studies suggest potential therapeutic applications in neurological disorders, such as brain edema, memory impairment, and possibly neuroprotective effects (Tóth et al., 1997).

Pharmacological Effects

The pharmacological effects of similar compounds have been evaluated, with studies indicating potential as M1 muscarinic agonists, suggesting applications in cognitive enhancement and treatment of dementia (Tsukamoto et al., 1995).

Molecular Modeling and Drug Development

Molecular modeling and synthesis studies have been conducted on similar spirohydantoin derivatives, indicating the importance of these compounds in drug development and design. These studies contribute to our understanding of how such compounds interact with biological systems and their potential therapeutic applications (Czopek et al., 2016).

Properties

IUPAC Name

8-[3-(furan-2-yl)propanoyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-3-5-15(2)21-14-19(25-18(21)23)9-11-20(12-10-19)17(22)8-7-16-6-4-13-24-16/h4,6,13,15H,3,5,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEISBTICGBTQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)CCC3=CC=CO3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.